

# A Comparative Guide to Immunotherapy Trials in Bladder Cancer: Featuring the S1806 Trial

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |           |
|----------------|-----------|
| Compound Name: | SSE1806   |
| Cat. No.:      | B12392303 |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of immunotherapy trials in bladder cancer, with a special focus on the SWOG/NRG S1806 trial. The S1806 trial is a significant phase III study evaluating the addition of the immune checkpoint inhibitor atezolizumab to standard chemoradiotherapy for localized muscle-invasive bladder cancer (MIBC). This guide will objectively compare the design and available data from S1806 with findings from meta-analyses of other key immunotherapy trials in bladder cancer.

## Overview of Immunotherapy in Bladder Cancer

Immune checkpoint inhibitors (ICIs), particularly those targeting the PD-1/PD-L1 pathway, have become a cornerstone of treatment for advanced and metastatic bladder cancer.<sup>[1][2]</sup> Meta-analyses of phase III randomized controlled trials have demonstrated that ICIs can offer a favorable overall survival benefit and are associated with fewer severe adverse events compared to chemotherapy in these later-stage settings.<sup>[1]</sup> The success of immunotherapy in advanced disease has prompted investigations into its efficacy in earlier stages, such as non-metastatic muscle-invasive bladder cancer, with the goal of improving cure rates and enabling bladder preservation.

## The S1806 Clinical Trial

The SWOG-S1806 trial is a phase III randomized trial designed to determine if adding atezolizumab to concurrent chemoradiotherapy improves outcomes for patients with localized

muscle-invasive bladder cancer.[3][4]

## Experimental Protocol of S1806

The S1806 trial enrolled patients with histologically proven T2-T4a N0M0 urothelial carcinoma of the bladder.[4][5] All participants were candidates for bladder-preserving trimodality therapy. The study has two treatment arms:[6]

- Control Arm: Standard trimodality therapy, which includes maximal transurethral resection of the bladder tumor (TURBT) followed by chemoradiotherapy.
- Investigational Arm: Standard trimodality therapy combined with the immunotherapy drug atezolizumab. Atezolizumab is administered concurrently with chemoradiation and continues for a total of six months.[6][7]

The primary objective of the S1806 trial is to compare the bladder intact event-free survival (BIEFS) between the two arms.[5] The trial has completed accrual, with a target of 475 patients, and is currently in the follow-up phase.[4][5]

## Comparative Data from Meta-Analyses

While final efficacy data from S1806 is not yet available, we can compare its design and available safety data with findings from meta-analyses of immunotherapy trials in metastatic bladder cancer.

Table 1: Comparison of S1806 Trial with Meta-Analyses of Immunotherapy Trials in Bladder Cancer

| Feature          | S1806 Trial                                               | Meta-Analyses of Immunotherapy Trials                                                               |
|------------------|-----------------------------------------------------------|-----------------------------------------------------------------------------------------------------|
| Disease Stage    | Localized Muscle-Invasive Bladder Cancer (T2-T4aN0M0) [5] | Primarily Advanced or Metastatic Bladder Cancer[1][8]                                               |
| Intervention     | Chemoradiotherapy +/- Atezolizumab[3]                     | Immune Checkpoint Inhibitors (e.g., Pembrolizumab, Atezolizumab) vs. Chemotherapy or Placebo[1][8]  |
| Primary Endpoint | Bladder Intact Event-Free Survival (BI-EFS)[5]            | Overall Survival (OS), Progression-Free Survival (PFS)[1][8]                                        |
| Key Findings     | Safety data available; efficacy data pending.             | Improved OS with ICIs in advanced disease[1]. No significant difference in PFS in some analyses[1]. |

## Safety and Toxicity Data for S1806

Interim safety analyses of the S1806 trial have been reported and have not identified any new safety concerns with the addition of atezolizumab to chemoradiotherapy.

Table 2: Summary of Grade 3 or Higher Toxicities in the S1806 Trial (as of October 2022)

| Treatment Arm                    | Number of Patients | Patients with Grade 3+ Toxicities (%) | Most Common Toxicities |
|----------------------------------|--------------------|---------------------------------------|------------------------|
| Atezolizumab + Chemoradiotherapy | 113                | 65 (58%)[6][7]                        | Hematological[6][7]    |
| Chemoradiotherapy Alone          | 100                | 44 (44%)[6][7]                        | Hematological          |

While the rate of Grade 3 or higher toxicities was numerically higher in the atezolizumab arm, most of these were hematological and not considered to be immune-related by the treating physicians.[6][7] The Data and Safety Monitoring Committee has recommended continuation of the trial based on these safety findings.[9]

## Visualizing Experimental Workflows and Signaling Pathways

### S1806 Experimental Workflow

The following diagram illustrates the workflow for patients enrolled in the S1806 clinical trial.



[Click to download full resolution via product page](#)

Caption: Workflow of the S1806 clinical trial.

## Atezolizumab Mechanism of Action

The diagram below illustrates the signaling pathway targeted by atezolizumab.



[Click to download full resolution via product page](#)

Caption: Mechanism of Atezolizumab in blocking the PD-1/PD-L1 pathway.

## Conclusion

The S1806 trial is a pivotal study that will provide crucial insights into the role of immunotherapy in the curative-intent treatment of localized muscle-invasive bladder cancer. While awaiting the final efficacy results, the initial safety data are reassuring. The findings from this trial have the potential to establish a new standard of care that could improve bladder preservation and long-term survival for patients with this disease. The broader landscape of immunotherapy in bladder cancer continues to evolve, with ongoing research exploring novel combinations and biomarkers to optimize patient outcomes.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. A meta-analysis of the efficacy and safety of PD-1/PD-L1 immune checkpoint inhibitors as treatments for metastatic bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SWOG-S1806 | Essentia Health [essentiahealth.org]
- 4. S1806 | SWOG [swog.org]
- 5. S1806 - NRG Oncology [nrgoncology.org]
- 6. Toxicity data reveal no safety concerns with S/N1806 bladder cancer trial | EurekAlert! [eurekalert.org]
- 7. Toxicity data reveal no safety concerns with S/N1806 bladder cancer trial - ecancer [ecancer.org]
- 8. Immuno-oncology therapy in metastatic bladder cancer: A systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
- To cite this document: BenchChem. [A Comparative Guide to Immunotherapy Trials in Bladder Cancer: Featuring the S1806 Trial]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12392303#meta-analysis-of-immunotherapy-trials-in-bladder-cancer-including-s1806>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)